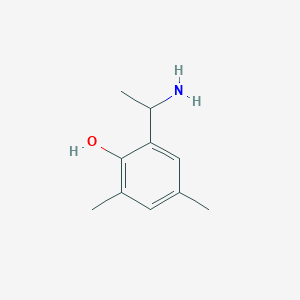
1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(3-methylphenyl)-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and time to ensure the selective bromination of the methyl group to form the bromomethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of hydrobromic acid as a brominating agent in the presence of a solvent like xylene can facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products:
- Substitution reactions yield various substituted triazole derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted triazoles.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can interact with metal ions and other biomolecules, modulating their function and activity .
Comparaison Avec Des Composés Similaires
Phenacyl Bromide: Similar in structure but lacks the triazole ring.
Bromobenzene: Contains a bromine atom attached to a benzene ring.
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide: Contains a bromomethyl group attached to a pyrrolidine ring.
Uniqueness: 1-(3-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide is unique due to the presence of both the bromomethyl group and the triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H9Br2N3 |
|---|---|
Poids moléculaire |
319.00 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C9H8BrN3.BrH/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |
Clé InChI |
PTMFXIURJKLPJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=NC=N2)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
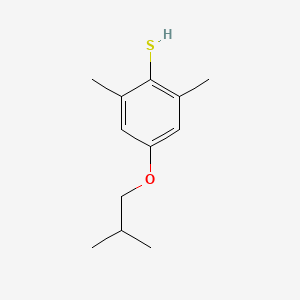
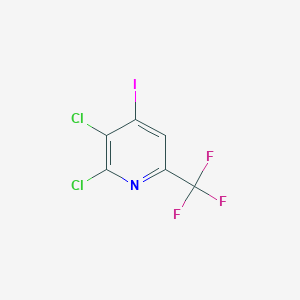
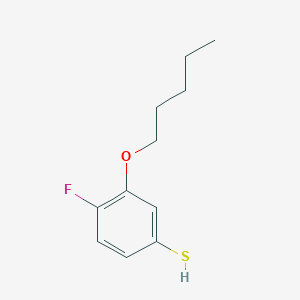
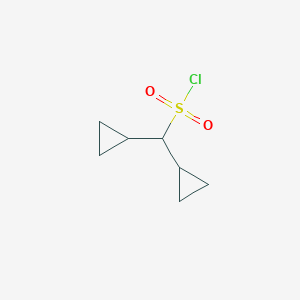
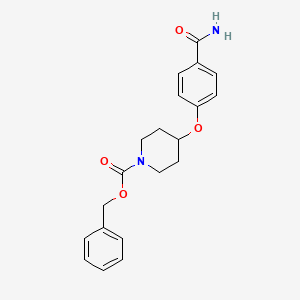
![7-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13082413.png)

